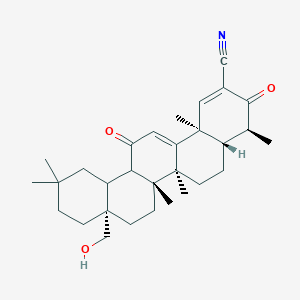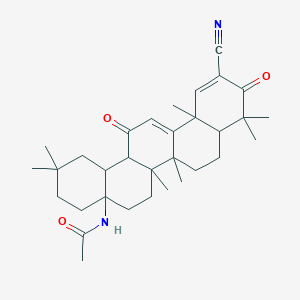![molecular formula C20H29N3O B10835341 4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile](/img/structure/B10835341.png)
4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29334795-Compound-24 is a synthetic organic compound known for its role as an inhibitor of kinesin family member 18A (KIF18A). KIF18A is a molecular target for the development of therapeutics for chromosomally unstable cancers. Inhibiting KIF18A function drives mitotic arrest and cell death .
Preparation Methods
The preparation of PMID29334795-Compound-24 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. Industrial production methods typically involve high-throughput screening and optimization of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
PMID29334795-Compound-24 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Scientific Research Applications
PMID29334795-Compound-24 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of KIF18A in various chemical reactions.
Biology: Employed in biological studies to investigate the role of KIF18A in cell division and chromosomal stability.
Medicine: Explored as a potential therapeutic agent for the treatment of chromosomally unstable cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting KIF18A.
Mechanism of Action
The mechanism of action of PMID29334795-Compound-24 involves its binding at the interface of KIF18A and tubulin. This binding inhibits the function of KIF18A, leading to mitotic arrest and cell death. The molecular targets and pathways involved include the inhibition of KIF18A function, disruption of microtubule dynamics, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
PMID29334795-Compound-24 shares structural similarity with other KIF18A inhibitors, such as AMG650. it is unique in its specific binding affinity and inhibitory potency. Similar compounds include:
AMG650: A clinical stage KIF18A inhibitor with similar structural features.
Compound 24 [PMID 35286090]: Another KIF18A inhibitor with comparable biological activity.
Properties
Molecular Formula |
C20H29N3O |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
4-[4-(1-propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C20H29N3O/c1-16(2)22-11-7-19(8-12-22)24-20-9-13-23(14-10-20)18-5-3-17(15-21)4-6-18/h3-6,16,19-20H,7-14H2,1-2H3 |
InChI Key |
RIRWRSQXDDJXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2CCN(CC2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide](/img/structure/B10835284.png)
![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835294.png)

![Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10835316.png)
![2-fluoro-N-[3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835322.png)
![2-(2,2-Dimethylpropyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one](/img/structure/B10835324.png)



![1-Cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine](/img/structure/B10835354.png)
